![molecular formula C13H19N3O3 B2819402 4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid CAS No. 1178436-08-2](/img/structure/B2819402.png)
4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 1178436-08-2 . It has a molecular weight of 265.31 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-{[2-(1H-pyrazol-1-yl)propanoyl]amino}cyclohexanecarboxylic acid . The InChI code is 1S/C13H19N3O3/c1-9(16-8-2-7-14-16)12(17)15-11-5-3-10(4-6-11)13(18)19/h2,7-11H,3-6H2,1H3,(H,15,17)(H,18,19) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Aplicaciones Científicas De Investigación
Antimicrobial Potential
Compounds containing imidazole, a five-membered heterocyclic moiety, have been known to exhibit a broad range of chemical and biological properties, including antimicrobial activity . The derivatives of 1, 3-diazole show different biological activities such as antibacterial and antifungal activities .
Antitumor Activity
Imidazole derivatives have shown potential in the development of new drugs due to their broad range of chemical and biological properties. They have been reported to exhibit antitumor activity . Additionally, certain synthesized compounds have been evaluated for antitumor potential against different cell lines .
Anti-inflammatory Properties
Compounds of the pyrazole series, which is a component of the compound , have been known to exhibit anti-inflammatory properties .
Antidiabetic Activity
Pyrazole series compounds have also been reported to have antidiabetic properties .
Analgesic Properties
Compounds of the pyrazole series have been known to exhibit analgesic properties .
Antileishmanial Activity
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a certain compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Antimalarial Evaluation
The same compound was also evaluated for its antimalarial activity .
Antimicrobial Activity Against Specific Bacteria
Synthesized hydrazone derivatives of coumarin-substituted compounds have shown antimicrobial activity against specific bacteria such as S. aureus, B. subtilis, E. coli, E. aerogenes, A. baumannii, P. aeruginosa, and K. pneumoniae .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .
Mecanismo De Acción
Mode of Action
Without specific target information, it’s challenging to detail the exact mode of action of this compound. The pyrazole moiety could potentially act as a hydrogen bond acceptor, while the cyclohexane and propanamido groups could contribute to hydrophobic interactions .
Biochemical Pathways
Compounds containing a pyrazole moiety have been associated with a variety of biological activities, suggesting that this compound could potentially affect multiple pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. The compound’s solubility and permeability, which can influence absorption and distribution, are also unknown .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its interaction with targets .
Propiedades
IUPAC Name |
4-(2-pyrazol-1-ylpropanoylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-9(16-8-2-7-14-16)12(17)15-11-5-3-10(4-6-11)13(18)19/h2,7-11H,3-6H2,1H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMGYAVEDVEHLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(CC1)C(=O)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

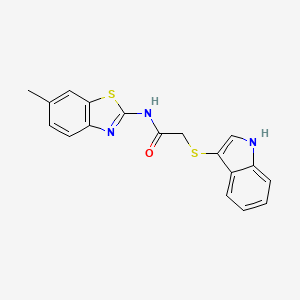
![Ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]-4-thiocyanatothiophene-2-carboxylate](/img/structure/B2819321.png)
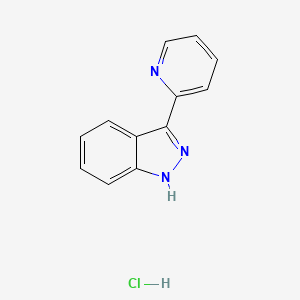
![N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-4-chlorobenzenecarboxamide](/img/structure/B2819323.png)
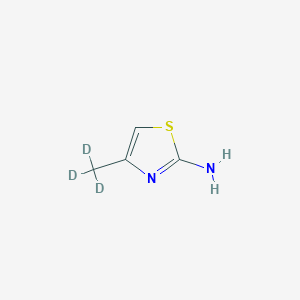
![N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride](/img/no-structure.png)
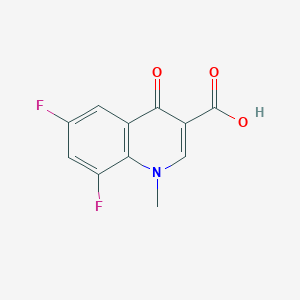
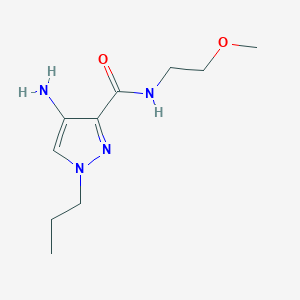
![6-Methyl-2-{[1-(3-methylpyrazin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2819330.png)
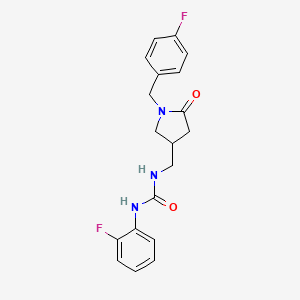
![Ethyl [5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate](/img/structure/B2819335.png)

![2-[3,5-Bis(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile](/img/structure/B2819341.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2819342.png)